1,2-Benzisoxazole-3-acetonitrile, 5-chloro-
Overview
Description
1,2-Benzisoxazole-3-acetonitrile, 5-chloro- is a chemical compound that belongs to the benzisoxazole family. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- typically involves the reaction of 2-aminophenol with chloroacetonitrile under specific conditions. One common method includes the use of a catalyst such as FeCl3 in an aerobic oxidation reaction. The reaction is carried out in a solvent like toluene at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) to achieve high yields .
Industrial Production Methods
Industrial production of benzisoxazole derivatives often employs efficient and scalable methods. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield. The choice of catalyst and reaction conditions can significantly impact the overall process, making it more eco-friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole-3-acetonitrile, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of catalysts such as titanium tetraisopropoxide (TTIP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, TTIP, ethanol, mesoporous titania–alumina mixed oxide (MTAMO) catalyst at 50°C.
Reduction: NaBH4 in a suitable solvent like ethanol or methanol.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of benzoxazole derivatives.
Reduction: Formation of reduced benzisoxazole compounds.
Substitution: Formation of substituted benzisoxazole derivatives with different functional groups.
Scientific Research Applications
1,2-Benzisoxazole-3-acetonitrile, 5-chloro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, benzisoxazole derivatives have been shown to inhibit DNA topoisomerases, which are essential enzymes involved in DNA replication and repair . This inhibition can result in the disruption of cellular processes and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoxazole-3-acetonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Nitro-1,2-Benzisoxazole-3-acetonitrile: Contains a nitro group instead of a chloro group, leading to different chemical and biological properties.
2-(4-Butylphenyl)benzoxazole: A benzoxazole derivative with a different substituent, showing varied biological activities.
Uniqueness
1,2-Benzisoxazole-3-acetonitrile, 5-chloro- is unique due to the presence of the chloro group, which can influence its chemical reactivity and enhance its biological activity. The chloro substituent can also affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-chloro-1,2-benzoxazol-3-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-6-1-2-9-7(5-6)8(3-4-11)12-13-9/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOBJQRYHCYYNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483877 | |
Record name | 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57268-49-2 | |
Record name | 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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